
6-(Trifluormethyl)picolinamid
Übersicht
Beschreibung
6-(Trifluoromethyl)picolinamide is a chemical compound that is derived from picolinic acid, which is a pyridine derivative. The trifluoromethyl group attached to the picolinamide structure is of significant interest due to its potential applications in various fields such as catalysis, coordination chemistry, molecular devices, and pharmaceuticals. The presence of the trifluoromethyl group can significantly alter the physical and chemical properties of the compound, making it a valuable moiety in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of picolinamide derivatives can be achieved through the reaction of picolinic acid with different reagents. For instance, the reaction of picolinic acid with thionyl chloride can lead to the formation of acid chloride in situ, which then reacts to form N-alkyl-N-phenylpicolinamides. Interestingly, this reaction can also yield chlorinated products such as 4-chloro-N-alkyl-N-phenylpicolinamides, which can be separated by column chromatography . Additionally, the ortho trifluoromethylation of aniline can be performed using picolinamide as an assisting group in an iron-catalyzed process under ultraviolet irradiation, highlighting the versatility of picolinamide in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of picolinamide derivatives has been characterized by X-ray crystallography, revealing a general preference for cis amide geometry. In this configuration, the aromatic groups (N-phenyl and pyridyl) are positioned cis to each other, with the pyridine nitrogen anti to the carbonyl oxygen. Variable temperature 1H NMR experiments provide insights into amide bond isomerization in solution, which is crucial for understanding the dynamic behavior of these compounds .
Chemical Reactions Analysis
Picolinamide serves as a versatile moiety in various chemical reactions. It has been used as a traceless directing group in the cobalt-catalyzed synthesis of isoquinolines, demonstrating excellent regioselectivity and functional group tolerance. This method employs oxygen as a terminal oxidant and allows for the use of both terminal and internal alkynes as substrates . Furthermore, picolinamide can be transformed into various products, including those with strong electron-withdrawing groups, showcasing its reactivity and potential in organic synthesis .
Physical and Chemical Properties Analysis
The introduction of the trifluoromethyl group into the picolinamide structure can significantly influence the physical and chemical properties of the compound. The electron-withdrawing nature of the trifluoromethyl group can affect the acidity, reactivity, and overall stability of the molecule. These properties are essential for the compound's potential applications in drug development, as seen in the efficient synthesis of the nonsteroidal anti-inflammatory drug floctafenine . Additionally, the synthesis of novel C-nucleosides from D-ribonolactone, such as 6-(β-D-ribofuranosyl)picolinamide, further illustrates the importance of picolinamide derivatives in the field of nucleoside analogs, which are of interest in antiviral and anticancer research .
Wissenschaftliche Forschungsanwendungen
Agrochemische Industrie
6-(Trifluormethyl)picolinamid: Derivate werden in der agrochemischen Industrie weit verbreitet eingesetzt. Sie dienen als wichtige Zwischenprodukte bei der Synthese von Pestiziden, Herbiziden und Fungiziden. Ihre Trifluormethylgruppe verstärkt die biologische Aktivität dieser Verbindungen, wodurch sie effektiver im Schutz von Nutzpflanzen vor Schädlingen und Krankheiten sind .
Pharmazeutische Industrie
In der pharmazeutischen Industrie wird This compound wegen seiner medizinischen Eigenschaften verwendet. Es ist an der Entwicklung neuer Medikamente beteiligt, die verbesserte pharmakokinetische Profile aufweisen, wie z. B. erhöhte metabolische Stabilität und verbesserte Bindungsaffinität zu Zielproteinen .
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)5-3-1-2-4(12-5)6(11)13/h1-3H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMRRJXIDVNINP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392870 | |
| Record name | 6-(Trifluoromethyl)picolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22245-84-7 | |
| Record name | 6-(Trifluoromethyl)picolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




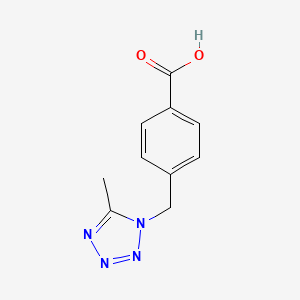
![2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1306704.png)
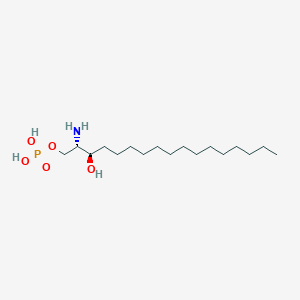

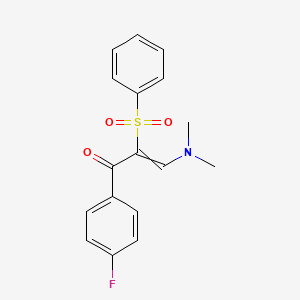

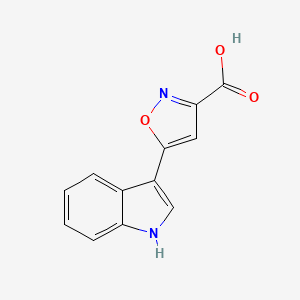
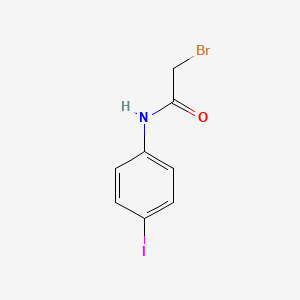

![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306735.png)
![(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B1306741.png)

